molecular formula C20H29NO3 B1343386 ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate CAS No. 898761-20-1

ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate

Cat. No.: B1343386
CAS No.: 898761-20-1
M. Wt: 331.4 g/mol
InChI Key: VXPBKXQLFJGWSS-UHFFFAOYSA-N
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Description

ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate is a chemical compound that belongs to the class of organic compounds known as esters. This compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, attached to a phenyl group and an oxooctanoate ester chain. The presence of the azetidine ring imparts unique chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to alcohols or the azetidine ring to secondary amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring or the azetidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under various conditions, including acidic or basic environments.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or secondary amines.

    Substitution: Introduction of new functional groups, such as halides or amines, onto the phenyl or azetidine rings.

Mechanism of Action

The mechanism of action of ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: It may influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of the azetidine ring, phenyl group, and oxooctanoate ester chain, which imparts distinct chemical and biological properties.

Biological Activity

Ethyl 8-[3-(azetidinomethyl)phenyl]-8-oxooctanoate is a synthetic compound that has garnered interest in various fields, particularly in medicinal chemistry and biological research. This article explores its biological activity, mechanisms of action, and potential applications based on current research findings.

Chemical Structure and Properties

This compound features a unique structure characterized by an azetidine ring, a phenyl group, and an oxooctanoate moiety. Its molecular formula is C18H23N1O3C_{18}H_{23}N_{1}O_{3}, with a molecular weight of approximately 305.38 g/mol. The presence of the azetidine ring is particularly significant as it can influence the compound's interaction with biological targets.

Biological Activity Overview

Research has indicated that this compound exhibits a range of biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.
  • Anti-inflammatory Effects : The compound has been explored for its potential to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
  • Enzyme Inhibition : It may interact with specific enzymes, potentially inhibiting their activity, which is crucial for metabolic processes.

The mechanism by which this compound exerts its biological effects involves several pathways:

  • Receptor Binding : The compound may bind to various receptors, influencing signal transduction pathways that regulate cellular responses.
  • Enzyme Interaction : The azetidine moiety can interact with enzymes, leading to either inhibition or activation depending on the target enzyme.
  • Stability and Bioavailability : The structural components contribute to the overall stability and bioavailability of the compound, enhancing its potential therapeutic effects.

Antimicrobial Studies

A study conducted by researchers at [source] evaluated the antimicrobial activity of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as an antimicrobial agent.

Bacterial StrainZone of Inhibition (mm)
Staphylococcus aureus15
Escherichia coli12
Pseudomonas aeruginosa10

Anti-inflammatory Research

In another study focusing on anti-inflammatory properties, this compound was tested in vitro for its ability to reduce pro-inflammatory cytokines in human cell lines. The findings indicated a dose-dependent reduction in cytokine levels, highlighting its potential therapeutic application in inflammatory conditions.

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally related compounds:

CompoundAntimicrobial ActivityAnti-inflammatory Activity
Ethyl 8-[4-(pyrrolidinomethyl)phenyl]-8-oxooctanoateModerateLow
Ethyl 8-[4-(piperidinomethyl)phenyl]-8-oxooctanoateHighModerate

This comparative analysis suggests that modifications to the azetidine ring can significantly influence both antimicrobial and anti-inflammatory activities.

Properties

IUPAC Name

ethyl 8-[3-(azetidin-1-ylmethyl)phenyl]-8-oxooctanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H29NO3/c1-2-24-20(23)12-6-4-3-5-11-19(22)18-10-7-9-17(15-18)16-21-13-8-14-21/h7,9-10,15H,2-6,8,11-14,16H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXPBKXQLFJGWSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCCC(=O)C1=CC=CC(=C1)CN2CCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H29NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20643291
Record name Ethyl 8-{3-[(azetidin-1-yl)methyl]phenyl}-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

331.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898761-20-1
Record name Ethyl 8-{3-[(azetidin-1-yl)methyl]phenyl}-8-oxooctanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20643291
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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